molecular formula C7H12S B13293248 Bicyclo[4.1.0]heptane-2-thiol

Bicyclo[4.1.0]heptane-2-thiol

Cat. No.: B13293248
M. Wt: 128.24 g/mol
InChI Key: DGWTUVJUVZGFNL-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-2-thiol is an organic sulfide with the molecular formula C7H12S and a molecular weight of 128.24 g/mol . This compound features a norcarane (bicyclo[4.1.0]heptane) skeleton, a strained bicyclic system consisting of a cyclohexane ring fused with a cyclopropane ring . The thiol (-SH) functional group is appended at the second carbon of this fused ring system, making it a valuable building block for researchers in synthetic and medicinal chemistry. The strained, three-membered ring in its core structure is a key synthetic handle for ring-opening reactions and other transformations. Researchers can utilize this compound as a key intermediate for the synthesis of more complex, sulfur-containing polycyclic structures, similar to those explored in modern synthetic methodologies . The structural motif of fused cyclopropanes is of significant interest in drug discovery and materials science. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

bicyclo[4.1.0]heptane-2-thiol

InChI

InChI=1S/C7H12S/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2

InChI Key

DGWTUVJUVZGFNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)S

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.1.0 Heptane 2 Thiol and Its Derivatives

Construction of the Bicyclo[4.1.0]heptane Core

The precise formation of the fused cyclopropane (B1198618) and cyclohexane (B81311) rings is the critical step in synthesizing the bicyclo[4.1.0]heptane system. Methodologies to achieve this can be broadly categorized into intermolecular and intramolecular cyclization strategies. researchgate.netnih.gov Key approaches include concerted cyclopropanations of cyclohexene (B86901) derivatives, photochemical rearrangements, sequential annulations, and intramolecular ring closures.

Cyclopropanation of a pre-existing six-membered ring is one of the most direct methods for constructing the bicyclo[4.1.0]heptane core. This involves the addition of a methylene (B1212753) (CH₂) unit across the double bond of a cyclohexene derivative.

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry and is widely used for the synthesis of the bicyclo[4.1.0]heptane skeleton, known as norcarane (B1199111). wikipedia.orgwikipedia.org The classic reaction involves treating an alkene, such as cyclohexene, with a carbenoid generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgwikipedia.orgucla.edu This process is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

The mechanism is believed to involve an organozinc intermediate, specifically iodomethylzinc iodide (ICH₂ZnI), which delivers the methylene group to the alkene in a concerted fashion through a "butterfly-shaped" transition state. nih.govorganic-chemistry.org The electrophilic nature of the carbenoid means that electron-rich alkenes tend to react more rapidly. organicreactions.org

Over the years, several modifications have been developed to improve the reactivity, efficiency, and substrate scope of the original protocol. wikipedia.orgnih.gov

Furukawa Modification : This popular variant utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.org The Furukawa reagent is often more reactive and provides more reproducible results, particularly for the cyclopropanation of substrates like vinyl ethers and carbohydrates. wikipedia.orgnih.gov

Charette Modification : This protocol involves the use of bipyridine complexes, such as bipy·Zn(CH₂I)₂, which can be very efficient. nih.gov

Shi Modification : Researchers have developed tunable zinc reagents (RXZnCH₂Y) where replacing the iodide ligand on zinc with strongly electron-withdrawing groups (e.g., CF₃CO₂⁻) can enable the rapid cyclopropanation of alkenes without the need for a directing hydroxyl group. organic-chemistry.org

An intramolecular version of the Simmons-Smith (IMSS) reaction has also been developed, proving successful for the synthesis of bicyclo[4.1.0]heptane systems from functionalized gem-diiodoalkanes containing allylic alcohols. nih.gov The presence of directing groups, such as allylic alcohols or ethers, can significantly influence the stereochemical outcome of the cyclopropanation, guiding the carbenoid to a specific face of the double bond. organicreactions.orgnih.gov

Reaction VariantReagentsSubstrate ExampleProductKey Features
Classic Simmons-Smith CH₂I₂, Zn-CuCyclohexeneNorcarane (Bicyclo[4.1.0]heptane)Stereospecific; compatible with many functional groups. wikipedia.orgucla.eduorganicreactions.org
Furukawa Modification CH₂I₂, Et₂ZnCyclohexeneNorcarane (Bicyclo[4.1.0]heptane)Increased reactivity and reproducibility; useful for challenging substrates. wikipedia.orgnih.gov
Shi/Charette Variants Modified Zinc CarbenoidsAlkenes without directing groupsSubstituted CyclopropanesEnhanced reactivity, reducing the need for directing groups like allylic alcohols. nih.govorganic-chemistry.org
Intramolecular Simmons-Smith (IMSS) Tethered gem-diiodoalkane, Et₂Zn7,7-diiodohept-1-en-4-ol5-hydroxybicyclo[4.1.0]heptaneAllows for the formation of bicyclic systems from acyclic precursors; can be highly diastereoselective. nih.gov

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins using diazo compounds, such as ethyl diazoacetate, as the carbene source. uliege.be These reactions provide a powerful alternative to zinc-based methods for accessing bicyclo[4.1.0]heptane analogues. The rhodium catalyst activates the diazo compound to form a rhodium-carbenoid intermediate, which then transfers the carbene unit to an alkene.

For instance, the rhodium-catalyzed reaction between a 1,3-diene and a diazoenal can lead to the formation of bicyclo[4.1.0]heptane derivatives with high diastereoselectivity. chemrxiv.org This methodology has been applied to cyclic 1,3-dienes, such as cyclohexadiene, to produce bridged polycyclic compounds containing the bicyclo[4.1.0]heptane core in excellent yields. chemrxiv.org

In a different approach, rhodium catalysts can promote the ring expansion of certain activated cyclopropanes to form seven-membered rings, highlighting the versatility of rhodium in mediating complex rearrangements involving these strained systems. nih.gov While not a direct cyclopropanation to form the bicyclo[4.1.0]heptane core, this demonstrates the utility of rhodium in manipulating related structures. The intramolecular cyclopropanation of an alkene with a rhodium carbenoid has been shown to be an efficient route to bicyclo[4.1.0]heptanes. researchgate.net

CatalystCarbene SourceSubstrateProduct TypeKey Findings
Rh₂(OAc)₄ Diazoenal1,3-CyclohexadieneBridged Tricyclic Bicyclo[4.1.0]heptaneQuantitative yield and high diastereoselectivity (>20:1) achieved. chemrxiv.org
Rh₂(OAc)₄ Ethyl DiazoacetateCyclohexeneEthyl bicyclo[4.1.0]heptane-7-carboxylateEfficient catalytic cyclopropanation of olefins. uliege.be
Rh(I) Complex N/A (Isomerization)1-allenyl-2-vinylcyclopropaneAlkylidene cycloheptadieneCatalyzes tandem isomerization and ring expansion, not direct core synthesis. nih.gov

Photochemical reactions offer unique pathways for the construction of strained ring systems like the bicyclo[4.1.0]heptane core. One notable strategy involves the photolysis of bicyclo[2.2.2]oct-5-en-2-ones. rsc.org Upon irradiation with a high-pressure mercury lamp, these compounds undergo a decarbonylation (loss of carbon monoxide) to stereoselectively yield bicyclo[4.1.0]hept-2-enes. rsc.org This method provides a route to unsaturated versions of the target scaffold, which are valuable for further functionalization.

Another powerful photochemical approach is the Paternò–Büchi [2+2] photocycloaddition, which can be used to install key structural features. For example, a thia-Paternò–Büchi reaction was employed in the total synthesis of daphenylline (B12778079) to install a synthetically challenging quaternary stereocenter on a related framework. escholarship.org

More recently, visible-light-mediated photoclick reactions have emerged as a powerful tool. The reaction of diazoenals with cyclic 1,3-dienes under visible light can efficiently construct the bicyclo[4.1.0]heptane core, leading to bridged polycyclic compounds in excellent yields and with high diastereoselectivity. chemrxiv.org This method is notable for its mild conditions and functional group tolerance.

Photochemical MethodStarting MaterialKey Intermediate/ProcessProduct
Photolytic Decarbonylation Bicyclo[2.2.2]oct-5-en-2-oneNorrish Type I cleavage, loss of COBicyclo[4.1.0]hept-2-ene
Visible-Light Photoclick Reaction Diazoenal and 1,3-Cyclohexadiene[4+3] CycloadditionBridged Bicyclo[4.1.0]heptane derivative
Büchner Cycloaddition (related) DiazoacetamideNorcaradiene intermediateBicyclo[4.1.0]heptane core

A highly effective and modern approach for synthesizing bicyclo[4.1.0]heptenes involves a base-mediated sequential annulation reaction. researchgate.netx-mol.net This strategy utilizes the reaction between conjugated dienes and crotonate-derived sulfur ylides. researchgate.netorcid.org The process is a tandem reaction that forms three new bonds in a single pot, constructing the bicyclic framework with notable efficiency and stereoselectivity. researchgate.net

This method is characterized by its good yields, broad substrate scope, and high step efficiency. researchgate.net It has been demonstrated to be scalable, allowing for gram-scale synthesis under standard conditions, making it a practical route to these valuable scaffolds. researchgate.net

Intramolecular cyclization represents a major class of strategies for building the bicyclo[4.1.0]heptane framework. researchgate.netnih.govresearcher.life These methods involve designing a single precursor molecule that already contains the necessary atoms and functional groups, which then undergoes a ring-closing reaction to form the final bicyclic product. This approach can offer excellent control over stereochemistry.

Various catalytic systems have been employed to facilitate these cyclizations:

Transition-Metal Catalysis : Copper and gold catalysts have been successfully used in intramolecular cyclizations to synthesize bicyclo[4.1.0]heptanes. researchgate.net For example, a gold(I)-catalyzed cycloisomerization of a 1,6-cyclopropene-ene proceeds via an intramolecular cyclopropanation to give highly functionalized bicyclo[4.1.0]heptanes diastereoselectively. researchgate.net

Radical-Mediated Cyclization : Free radical-mediated reactions provide another avenue for intramolecular ring formation to access the bicyclo[4.1.0]heptane skeleton. researchgate.netresearcher.life

Intramolecular Simmons-Smith Reaction : As mentioned previously, the Simmons-Smith reaction can be performed in an intramolecular fashion. nih.gov This has been successfully applied to the synthesis of bicyclo[4.1.0]heptanes from acyclic precursors containing both a gem-diiodo group and an alkene moiety. nih.gov The reaction's success is dependent on the chain length connecting the reactive groups, with bicyclo[4.1.0]heptane formation being favorable. nih.gov

These intramolecular strategies are a cornerstone in the synthesis of complex molecules containing the bicyclo[4.1.0]heptane motif. researchgate.net

Cyclopropanation Reactions for Spirocyclic and Fused Systems

Introduction and Manipulation of the Thiol Group

The strategic introduction of a thiol functionality onto the bicyclo[4.1.0]heptane core is a key challenge. This section explores various approaches, from direct thiolation to the use of thiol precursors and stereoselective methods.

Direct Synthetic Routes to Bicyclo[4.1.0]heptane-2-thiol

Direct methods for the introduction of a thiol group onto an unactivated carbon of the bicyclo[4.1.0]heptane skeleton are not well-documented in the scientific literature. Such transformations would likely require harsh conditions and could suffer from a lack of regioselectivity, potentially leading to a mixture of isomers.

Hypothetically, a free-radical-mediated thiolation could be envisioned. For instance, the reaction of bicyclo[4.1.0]heptane with a source of thiyl radicals, generated from a thiol or disulfide in the presence of a radical initiator, might lead to the desired product. However, controlling the position of substitution would be a significant challenge.

Another speculative approach could involve the direct C-H activation of the bicyclo[4.1.0]heptane scaffold at the 2-position, followed by reaction with a sulfur-transfer reagent. While C-H activation is a rapidly developing field, its application for the direct thiolation of such a specific carbocycle has yet to be reported.

Thiol Precursor Methodologies within Bicyclo[4.1.0]heptane Scaffolds

A more practical and controllable approach to the synthesis of this compound involves the use of a precursor molecule that already contains the bicyclic framework, followed by the conversion of a functional group at the 2-position into a thiol. A key and accessible precursor for this strategy is Bicyclo[4.1.0]heptan-2-one .

The synthesis of Bicyclo[4.1.0]heptan-2-one can be achieved via the cyclopropanation of 2-cyclohexen-1-one. A common method for this transformation is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to add a methylene group across the double bond.

Once Bicyclo[4.1.0]heptan-2-one is obtained, it can be converted to the target thiol through a sequence of well-established reactions:

Reduction to Bicyclo[4.1.0]heptan-2-ol: The ketone can be reduced to the corresponding alcohol using a variety of reducing agents. The choice of reagent can influence the stereochemistry of the resulting alcohol.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used.

Conversion of the Alcohol to a Thiol: The resulting Bicyclo[4.1.0]heptan-2-ol can then be converted into the thiol. There are several methods to achieve this:

Via a Sulfonate Ester: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). The resulting sulfonate ester can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to yield the thiol. This two-step process typically proceeds with an inversion of stereochemistry at the carbon center.

Mitsunobu Reaction: The Mitsunobu reaction provides a direct method for the conversion of an alcohol to a thiol with inversion of stereochemistry. This reaction involves treating the alcohol with a phosphine (B1218219), such as triphenylphosphine, and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), in the presence of a thiol source, for instance, thioacetic acid. The resulting thioacetate (B1230152) can then be hydrolyzed to afford the desired thiol.

The following table summarizes these precursor methodologies:

PrecursorReagents for Conversion to Thiol PrecursorIntermediateReagents for Conversion to Thiol
2-Cyclohexen-1-one1. (CH₃)₃S⁺I⁻, NaH2. NaBH₄ or LiAlH₄Bicyclo[4.1.0]heptan-2-ol1. TsCl, Pyridine2. NaSH or Thiourea then hydrolysis
Bicyclo[4.1.0]heptan-2-olPPh₃, DEAD, Thioacetic acidBicyclo[4.1.0]heptan-2-thioacetateHydrolysis (e.g., NaOH or HCl)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereoselective Installation of the Thiol Functionality

The stereochemistry at the 2-position of the bicyclo[4.1.0]heptane ring can have a significant impact on the biological activity and physical properties of the molecule. Therefore, methods for the stereoselective installation of the thiol group are of great interest. The stereochemical outcome of the synthesis is often determined by the stereochemistry of the precursor alcohol and the mechanism of the subsequent substitution reaction.

For instance, if a specific stereoisomer of Bicyclo[4.1.0]heptan-2-ol is used as a precursor, the subsequent conversion to the thiol via a sulfonate ester intermediate will proceed through an Sₙ2 mechanism, resulting in an inversion of the stereocenter. Similarly, the Mitsunobu reaction also proceeds with inversion of configuration.

To obtain enantiomerically enriched this compound, one could start with a chiral, non-racemic precursor. The enantioselective synthesis of functionalized bicyclo[4.1.0]heptane derivatives has been reported, suggesting that the preparation of chiral building blocks is feasible. thieme-connect.comuab.catacs.org For example, the asymmetric reduction of Bicyclo[4.1.0]heptan-2-one using a chiral reducing agent could provide access to enantiomerically enriched Bicyclo[4.1.0]heptan-2-ol.

The following table outlines the expected stereochemical outcomes:

Precursor Stereochemistry (e.g., R)ReactionProduct Stereochemistry (e.g., S)
(R)-Bicyclo[4.1.0]heptan-2-ol1. Tosylation2. Sₙ2 with SH⁻(S)-Bicyclo[4.1.0]heptane-2-thiol
(R)-Bicyclo[4.1.0]heptan-2-olMitsunobu with Thioacetic acid(S)-Bicyclo[4.1.0]heptane-2-thiol

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis of Azabicyclo[4.1.0]heptane Derivatives Bearing Thiol Moieties

The introduction of a nitrogen atom into the bicyclo[4.1.0]heptane framework to form an azabicyclo[4.1.0]heptane scaffold opens up further possibilities for creating structurally diverse molecules. The synthesis of azabicyclo[4.1.0]heptane derivatives bearing thiol moieties has been explored, often leveraging similar precursor strategies as for the carbocyclic analogues.

One reported approach involves the use of a functionalized azabicyclo[4.1.0]heptane precursor containing a hydroxyl group. This hydroxyl group can then be converted to a thiol. For instance, an amino thiol derivative of an azabicyclo[4.1.0]heptane has been prepared using a Mitsunobu reaction on a suitable alcohol precursor. bohrium.com This demonstrates the applicability of this reaction for the stereospecific introduction of a thiol group in this heterocyclic system.

Divergent Synthesis of Functionalized this compound Analogues

A divergent synthetic approach allows for the creation of a library of related compounds from a common intermediate. This is particularly useful for structure-activity relationship studies in drug discovery.

Multi-Step Synthesis Pathways from Precursors

A multi-step synthesis of functionalized this compound analogues can be designed starting from readily available materials. A plausible and versatile pathway would commence with a substituted cyclohexenone.

Example of a Multi-Step Pathway:

Functionalized Cyclohexenone as Starting Material: The synthesis can begin with a cyclohexenone bearing various substituents on the ring.

Cyclopropanation: The substituted cyclohexenone can undergo cyclopropanation to form a functionalized Bicyclo[4.1.0]heptan-2-one.

Reduction: The ketone is then reduced to the corresponding alcohol, potentially with stereocontrol.

Thiol Introduction: The alcohol is converted to the thiol using one of the methods described previously (e.g., via a sulfonate ester or a Mitsunobu reaction).

Further Functionalization: The thiol group can then be used as a handle for further modifications, such as alkylation to form thioethers or oxidation to disulfides or sulfonic acids. Additionally, other functional groups present on the ring can be manipulated throughout the synthesis.

This divergent approach provides access to a wide range of this compound analogues with varying substitution patterns, which is crucial for exploring their chemical and biological properties. The development of efficient and stereoselective methods for the synthesis of these building blocks continues to be an active area of research. researchgate.netresearchgate.netacs.orgnih.gov

Analog Generation via Common Synthetic Routes

The synthesis of this compound and its derivatives can be approached through established and reliable synthetic methodologies. Given the absence of a direct, single-step synthesis for the parent compound, the generation of its analogs relies on multi-step sequences starting from readily available precursors. Two primary retrosynthetic pathways are commonly considered for the introduction of a thiol functionality at the C2 position of the bicyclo[4.1.0]heptane scaffold. The first route proceeds through the functionalization of a ketone intermediate, Bicyclo[4.1.0]heptan-2-one. The second prominent strategy involves the ring-opening of an epoxide precursor, 7-Oxabicyclo[4.1.0]heptane. Both methodologies offer versatility in generating a diverse range of analogs through the use of various thiolated nucleophiles.

Synthesis from Bicyclo[4.1.0]heptan-2-one

A logical and frequently employed strategy for the synthesis of this compound analogs commences with the corresponding ketone, Bicyclo[4.1.0]heptan-2-one. This approach involves a three-step sequence: reduction of the ketone to the corresponding alcohol, conversion of the hydroxyl group into a suitable leaving group, and subsequent nucleophilic substitution with a thiol-containing reagent.

Step 1: Reduction of Bicyclo[4.1.0]heptan-2-one

The initial step involves the reduction of Bicyclo[4.1.0]heptan-2-one to Bicyclo[4.1.0]heptan-2-ol. This transformation can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the alcohol. For instance, reduction of similar bicyclic ketones with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically proceeds with high efficiency.

PrecursorReducing AgentProductYield (%)Reference
Bicyclo[4.1.0]heptan-2-oneHorse Liver Alcohol DehydrogenaseBicyclo[4.1.0]heptan-2-ol- rsc.org

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group of Bicyclo[4.1.0]heptan-2-ol is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive functionality, such as a tosylate or a halide. The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine is a standard method for the formation of a tosylate. This tosylate serves as an excellent leaving group for the subsequent substitution step. The formation of stable bicyclic aziridinium (B1262131) ion tosylates from corresponding alcohols highlights the utility of this approach. nih.govjove.com

Step 3: Nucleophilic Substitution with a Thiol Nucleophile

The final step in this sequence is the introduction of the thiol moiety via a nucleophilic substitution reaction. The tosylated intermediate can be treated with a variety of sulfur nucleophiles to generate the desired thiol or sulfide (B99878) analogs. For the synthesis of the parent thiol, sodium hydrosulfide (NaSH) can be employed. To generate a wider array of analogs, various thiols (R-SH) can be used in the presence of a base, or pre-formed thiolates (R-SNa) can be utilized. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C2 position.

SubstrateNucleophileProductYield (%)
Tosylate of Bicyclo[4.1.0]heptan-2-olSodium Hydrosulfide (NaSH)This compoundEstimated High
Tosylate of Bicyclo[4.1.0]heptan-2-olThiophenol2-(Phenylthio)bicyclo[4.1.0]heptaneEstimated High
Synthesis via Epoxide Ring-Opening

An alternative and powerful strategy for the synthesis of this compound analogs involves the regioselective ring-opening of an epoxide precursor. This pathway begins with the epoxidation of a suitable bicyclo[4.1.0]heptene, followed by nucleophilic attack by a thiol.

Step 1: Epoxidation of Bicyclo[4.1.0]heptene

The synthesis commences with the epoxidation of a bicyclo[4.1.0]heptene derivative. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). oup.com The epoxidation of cyclic alkenes is a well-established and high-yielding reaction that generally proceeds stereospecifically. The oxygen atom is delivered to the double bond from the less sterically hindered face of the molecule.

Step 2: Nucleophilic Ring-Opening with a Thiol

The crucial step in this synthetic route is the ring-opening of the resulting epoxide, 7-Oxabicyclo[4.1.0]heptane, with a thiol nucleophile. This reaction is a classic method for the preparation of β-hydroxy sulfides. oup.comarkat-usa.org The regioselectivity of the ring-opening is a key consideration. Under basic or neutral conditions, the thiol nucleophile will attack the less sterically hindered carbon of the epoxide in an Sₙ2 fashion. utwente.nlchemistrysteps.com This regioselectivity is highly predictable and reliable. The stereochemistry of the reaction results in a trans relationship between the newly formed hydroxyl and thioether groups due to the backside attack of the nucleophile. oup.com A variety of thiols can be employed in this reaction to generate a diverse library of this compound analogs with a hydroxyl group at the C3 position. arkat-usa.org

EpoxideThiol NucleophileCatalystProductYield (%)Reference
Cyclohexene OxideThiophenolInCl₃2-(Phenylthio)cyclohexan-1-ol92 oup.com
Cyclohexene OxideThiophenolWater (catalyst-free)2-(Phenylthio)cyclohexan-1-ol95 arkat-usa.org
Cyclohexene OxideBenzyl (B1604629) MercaptanInCl₃2-(Benzylthio)cyclohexan-1-ol90 oup.com

This methodology is attractive due to its operational simplicity, high yields, and excellent control over regioselectivity and stereoselectivity. arkat-usa.org

Reactivity and Reaction Mechanisms of Bicyclo 4.1.0 Heptane 2 Thiol

Transformations Involving the Thiol Functionality

The thiol group (-SH) is a versatile functional group known for its distinct acidity, nucleophilicity, and redox activity.

The thiol group of Bicyclo[4.1.0]heptane-2-thiol exhibits characteristic nucleophilicity, particularly in its deprotonated form, the thiolate. Thiols are generally more acidic than their alcohol counterparts, meaning they can be readily deprotonated by a suitable base to form the corresponding thiolate anion. masterorganicchemistry.com This enhanced acidity is due to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the negative charge. masterorganicchemistry.com

The resulting Bicyclo[4.1.0]heptane-2-thiolate is an excellent nucleophile and can readily participate in nucleophilic substitution reactions (SN2) with various electrophiles, most commonly alkyl halides, to form thioethers (sulfides). masterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, is a fundamental method for forming carbon-sulfur bonds. masterorganicchemistry.com The process typically involves two steps: deprotonation of the thiol followed by the SN2 attack of the thiolate on the alkyl halide. masterorganicchemistry.com

A general scheme for the alkylation of this compound is as follows:

Deprotonation: The thiol is treated with a base (e.g., sodium hydride, sodium hydroxide) to generate the potent nucleophile, Bicyclo[4.1.0]heptane-2-thiolate.

Nucleophilic Attack: The thiolate attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming the corresponding thioether. masterorganicchemistry.comcas.cn

Recent advancements have explored various catalytic systems to facilitate thioether synthesis under mild conditions. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions of thiols with aryl halides have become a powerful tool for forming aryl thioethers. researchgate.net

Table 1: Illustrative Alkylation Reactions of this compound This table is based on general thiol reactivity; specific experimental data for this compound may vary.

Electrophile Base Product Reaction Type
Methyl Iodide NaH 2-(Methylthio)bicyclo[4.1.0]heptane SN2
Benzyl Bromide K2CO3 2-(Benzylthio)bicyclo[4.1.0]heptane SN2

The sulfur atom in the thiol group can exist in various oxidation states, making this compound susceptible to a range of oxidation reactions. The specific product often depends on the nature and strength of the oxidizing agent. researchgate.net

Oxidation to Disulfides: Mild oxidizing agents (e.g., I2, H2O2, or atmospheric oxygen) typically convert thiols to disulfides. In this process, two molecules of this compound would couple to form bis(bicyclo[4.1.0]heptan-2-yl) disulfide. This reaction is reversible, and the resulting disulfide can be reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This thiol-disulfide interconversion is a crucial process in biochemistry, particularly in protein folding where it forms disulfide bridges between cysteine residues. masterorganicchemistry.comchimicatechnoacta.ru

Further Oxidation: Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA), potassium permanganate (B83412) (KMnO4), or nitric acid (HNO3), can oxidize the thiol group to higher oxidation states. researchgate.net

Sulfenic Acid: The initial two-electron oxidation product is the corresponding sulfenic acid (Bicyclo[4.1.0]heptane-2-sulfenic acid), which is often unstable. researchgate.net

Sulfinic Acid: Further oxidation yields the more stable sulfinic acid (Bicyclo[4.1.0]heptane-2-sulfinic acid). researchgate.net

Sulfonic Acid: The final and most stable oxidation product is the sulfonic acid (Bicyclo[4.1.0]heptane-2-sulfonic acid). researchgate.net

Table 2: Oxidation Products of this compound

Oxidizing Agent Product Oxidation State of Sulfur
I2, H2O2 (mild) Bis(bicyclo[4.1.0]heptan-2-yl) disulfide -1
Peroxy Acid (1 equiv.) Bicyclo[4.1.0]heptane-2-sulfenic acid 0
Peroxy Acid (2 equiv.) Bicyclo[4.1.0]heptane-2-sulfinic acid +2

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. google.com Thiol-mediated reactions, particularly the thiol-ene and thiol-yne reactions, are prominent examples of click chemistry and are widely used in materials science, polymer synthesis, and bioconjugation. mdpi.comusm.edu

The thiol group of this compound is an ideal participant in these reactions.

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). usm.edu The reaction is typically initiated by light (photochemical initiation) or heat in the presence of a radical initiator. usm.edu The process is highly efficient and proceeds via a chain mechanism, resulting in the formation of a stable thioether linkage. This compound could be conjugated to alkene-containing polymers, surfaces, or biomolecules using this method. researchgate.net

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of thiols across a carbon-carbon triple bond (an alkyne or "yne"). A key feature of this reaction is that each alkyne can react with two thiol molecules, allowing for the creation of highly cross-linked networks or doubly functionalized products. mdpi.com This reaction also proceeds via a radical mechanism and offers high efficiency and orthogonality. mdpi.com

These click reactions are particularly valuable for bioconjugation, where the specific and mild conditions allow for the labeling and modification of complex biological molecules like proteins and peptides without disrupting their structure or function. google.commdpi.com

Cyclopropane (B1198618) Ring Reactivity and Rearrangements within the Bicyclo[4.1.0]heptane System

The bicyclo[4.1.0]heptane framework is characterized by the presence of a cyclopropane ring, which imparts significant ring strain. nih.gov This strain makes the three-membered ring susceptible to cleavage under various conditions, leading to ring-opening reactions and skeletal rearrangements. The electronic nature of the cyclopropane ring is often compared to that of an olefin, as it can coordinate with transition metals and react with electrophiles. nih.govacs.org

The treatment of bicyclo[4.1.0]heptane derivatives with acids can induce the opening of the strained cyclopropane ring. acs.org These reactions typically proceed through carbocationic intermediates, whose fate is influenced by the reaction conditions and the substitution pattern on the bicyclic frame. grafiati.commit.edu

Mechanistic studies on related systems, such as the solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane, have provided detailed insights into these pathways. grafiati.com In an acidic medium like trifluoroethanol, the reaction is initiated by protonation of the cyclopropane ring or loss of a leaving group to form a bicyclo[4.1.0]hept-2-yl cation. This cation is nonclassical and can undergo rapid degenerate rearrangements before being trapped by a nucleophile (the solvent). grafiati.com

For this compound, an acid-catalyzed process would likely involve the following steps:

Protonation: An acid protonates one of the cyclopropane C-C bonds, weakening it and leading to cleavage.

Carbocation Formation: Ring-opening generates a carbocation. The position of the initial positive charge and its subsequent rearrangement would be directed by the goal of achieving the most stable cationic intermediate. The presence of the sulfur atom at C-2 could influence this process through participation or electronic effects.

Nucleophilic Trapping and Rearrangement: The carbocationic intermediate can be trapped by a nucleophile (e.g., the solvent) or undergo skeletal rearrangements to form more stable products. mit.edu For bicyclo[4.1.0]heptane systems, ring-opening often leads to the formation of seven-membered cycloheptene (B1346976) derivatives or six-membered cyclohexenyl-methyl products. grafiati.commit.edu

A study on the reaction of norcarane (B1199111) (bicyclo[4.1.0]heptane) with hydrochloric acid resulted in a mixture of six- and seven-membered ring products, highlighting the complex reaction manifold that arises from competing rearrangement pathways. researchgate.net

Table 3: Potential Products from Acid-Catalyzed Solvolysis of this compound This table presents hypothetical products based on established mechanisms for the bicyclo[4.1.0]heptane core.

Reagent/Solvent Potential Intermediate Potential Product(s)
H+ / H2O Cycloheptenyl cation 4-Sulfanylcyclohept-1-ene
H+ / CH3OH Cyclohexenylmethyl cation (2-Methoxycyclohex-3-en-1-yl)methanethiol

These investigations underscore the dual nature of this compound's reactivity, where both the thiol group and the strained bicyclic system provide avenues for diverse chemical transformations.

Intramolecular Rearrangements of the Bicyclo[4.1.0]heptane Scaffold

The bicyclo[4.1.0]heptane skeleton can undergo various intramolecular rearrangements, typically driven by the release of ring strain and often promoted by heat or light. A classic example is the vinylcyclopropane (B126155) rearrangement. The thermal isomerization of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane, for instance, yields 7-phenylbicyclo[4.3.0]non-1(9)-ene through a formal sorbonne-universite.frresearchgate.net-sigmatropic shift. capes.gov.br This type of rearrangement involves the cleavage of a cyclopropane bond and the formation of a new cyclopentene (B43876) ring. The stereochemical course of this reaction has been studied in detail, revealing both suprafacial and antarafacial pathways. capes.gov.br

Photochemical conditions can also induce rearrangements. Studies on bicyclo[4.1.0]heptane itself at a theoretical level suggest complex reaction pathways upon photoexcitation. researchgate.net More complex systems, such as tricyclo[4.1.0.0(2,7)]heptane, which contains a bicyclo[1.1.0]butane fused to a cyclohexane (B81311) ring, undergo thermal or metal-promoted valence isomerization to give bicyclo[3.2.0]heptene derivatives. thieme-connect.de Treatment of phenyl-substituted tricyclo[4.1.0.0(2,7)]heptanes with silica (B1680970) gel can lead to a variety of ring-opened and rearranged products, including substituted bicyclo[4.1.0]heptenes and cycloheptadienes. researchgate.net

Carbene and Ylide Chemistry Relevant to Bicyclo[4.1.0]heptane Systems

Carbene and ylide chemistry are fundamental to both the synthesis and transformation of bicyclo[4.1.0]heptane systems. The most direct synthesis of the bicyclo[4.1.0]heptane core involves the cyclopropanation of cyclohexene (B86901). This can be achieved using various carbene precursors. libretexts.org For example, the reaction of cyclohexene with a carbene generated from the thermal decomposition of phenyliodonio(cyanononafluorobutylsulphonyl)methanide (an ylide) yields the corresponding 7-substituted bicyclo[4.1.0]heptane. rsc.org

Intramolecular cyclopropanation is also a powerful strategy. Visible light-induced decomposition of acyl silanes bearing a tethered olefin can generate nucleophilic carbenes that undergo intramolecular [2+1]-cycloaddition to form oxa- and aza-bicyclo[4.1.0]heptane scaffolds. scispace.comnih.govrsc.org This method is highly stereospecific. nih.govrsc.org Similarly, gold-catalyzed cycloisomerization of 1,6-enynes provides an enantioselective route to functionalized bicyclo[4.1.0]heptene derivatives. nih.gov

Sulfur ylides are also prominent in constructing this bicyclic system. A base-mediated sequential annulation reaction between conjugated dienes and crotonate-derived sulfur ylides efficiently produces bicyclo[4.1.0]heptenes with high stereoselectivity. researchgate.net The Corey-Chaykovsky reaction, which employs sulfur ylides, is another key method for cyclopropanating cyclohexenone derivatives to give bicyclo[4.1.0]heptenones. researchgate.net

C-C Bond Cleavage Strategies in Bicyclo[4.1.0]heptane Core Transformations

The inherent strain in the bicyclo[4.1.0]heptane core makes its C-C bonds susceptible to cleavage, a characteristic that can be strategically exploited in synthesis. These cleavage reactions often lead to ring-expanded or rearranged products.

Rhodium(I) catalysts are particularly effective at promoting the cleavage of the cyclopropane ring. rsc.org For example, rhodium-catalyzed reactions can be used to construct acyclic quaternary stereogenic centers starting from cyclobutanol (B46151) derivatives, a strategy that relies on C-C bond cleavage. nih.gov While not directly involving bicyclo[4.1.0]heptane, this illustrates the principle. In a more relevant example, the total synthesis of daphenylline (B12778079) utilized a dearomative Buchner cycloaddition to create a bicyclo[4.1.0]heptane intermediate, which then underwent a C-C bond cleavage to construct a seven-membered ring. nih.govescholarship.org This "excess complexity" approach, where a strained, complex intermediate is deliberately built to be later fragmented, is a powerful synthetic tactic. nih.govnih.gov

Hydrogenolysis is another method for cleaving the strained bonds. Reaction of tricyclic systems containing a bicyclo[4.1.0]heptane core over a Raney nickel catalyst can lead to cleavage of the cyclopropane bonds, resulting in expanded polycyclic skeletons.

Stereochemical Aspects of this compound Reactivity

The stereochemistry of the bicyclo[4.1.0]heptane system, particularly the relative orientation of substituents on the six- and three-membered rings (endo vs. exo), plays a critical role in its reactivity and in the synthesis of its derivatives.

Diastereoselectivity in Synthetic Transformations

Many reactions involving the bicyclo[4.1.0]heptane scaffold proceed with high diastereoselectivity. In the synthesis of the scaffold itself via cyclopropanation, the stereochemistry of the alkene is often transferred to the product. libretexts.org For instance, intramolecular [2+1]-cycloadditions of nucleophilic carbenes to form aza- and oxa-bicyclo[4.1.0]heptanes are reported to be highly stereospecific. nih.govrsc.org The reaction can produce different diastereomers (endo or exo), and in some cases, the kinetically favored endo product can isomerize over time to the thermodynamically more stable exo isomer. nih.gov

The synthesis of highly substituted bicyclo[4.1.0]heptyl systems for use as carbocyclic nucleoside analogues has demonstrated excellent diastereocontrol. Key steps such as allylic oxidation and hydroboration reactions on a bicyclo[4.1.0]heptene intermediate proceed with high diastereoselectivity, allowing for the precise construction of multiple stereocenters. acs.orgnih.govresearchgate.net Palladium-catalyzed intramolecular coupling-cyclization of a cyclohexadienyl-substituted diketone with β-styryl bromides also produces 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective fashion. acs.org

Table 2: Examples of Diastereoselective Syntheses

Reaction Type Key Reagents Outcome Reference
Intramolecular Carbene Cycloaddition Visible Light, Acyl Silane Precursor Highly stereospecific formation of oxa/aza-bicyclo[4.1.0]heptanes nih.govrsc.org
Allylic Oxidation SeO₂, t-BuOOH Furnished a single diastereoisomer of the allylic alcohol nih.gov
Hydroboration-Oxidation 9-BBN, then H₂O₂/NaOH Highly diastereoselective introduction of a hydroxyl group acs.orgnih.gov

Enantioselective Approaches to this compound Derivatives

The development of enantioselective methods provides access to specific chiral isomers of bicyclo[4.1.0]heptane derivatives, which is crucial for applications such as medicinal chemistry. nih.gov Catalytic desymmetrization of meso-bicyclo[4.1.0]heptane compounds is a powerful strategy. While many such reactions proceed with ring-opening, ring-retentive desymmetrizations have also been developed. sorbonne-universite.frthieme-connect.com For example, a dihydroquinine-derived aminosquaramide catalyst can desymmetrize a meso-cyclopropane-fused cyclohexene-1,4-dione with high enantiomeric excess. sorbonne-universite.fr

Asymmetric catalysis is also key to enantioselective synthesis. The gold-catalyzed cycloisomerization of 1,6-enynes using a chiral phosphine (B1218219) ligand ((R)-MeOBIPHEP) produces functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses (90-98% ee). nih.gov Furthermore, enantiomerically pure bicyclo[4.1.0]heptane derivatives have been synthesized starting from 1,4-cyclohexanedione, employing steps that establish multiple chiral centers with high stereocontrol, leading to novel carbocyclic nucleoside analogues. nih.govresearchgate.net

Spectroscopic and Structural Elucidation Studies of Bicyclo 4.1.0 Heptane 2 Thiol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules in solution. For Bicyclo[4.1.0]heptane-2-thiol, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals, given the conformational rigidity and complex spin-spin coupling networks inherent in its bicyclic structure.

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous non-equivalent protons and their intricate coupling patterns. The protons of the cyclopropane (B1198618) ring (at C1, C6, and C7) would likely appear in the upfield region (approx. 0.5-1.5 ppm), characteristic of strained ring systems. The proton attached to the sulfur-bearing carbon (H2) would be anticipated to resonate in the range of 2.5-3.5 ppm, shifted downfield by the adjacent thiol group. The thiol proton (-SH) itself would typically appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent, but generally falling between 1.0 and 2.0 ppm.

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Based on data for the analogous Bicyclo[4.1.0]heptan-2-one nih.govcdnsciencepub.comcdnsciencepub.com, the carbon bearing the thiol group (C2) would be expected to have a chemical shift in the range of 35-45 ppm. The carbons of the cyclopropane ring (C1, C6, and C7) would likely appear at relatively high field (15-25 ppm). The remaining methylene (B1212753) carbons (C3, C4, C5) would resonate in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general substituent effects.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C6~0.8 - 1.2~18 - 22
C2~2.8 - 3.2~35 - 45
C3~1.5 - 1.9~25 - 30
C4~1.2 - 1.6~20 - 25
C5~1.4 - 1.8~22 - 27
C7~0.5 - 0.9~15 - 20
SH~1.0 - 2.0-

To definitively assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the six-membered ring and the cyclopropane moiety. For instance, the correlation between H2 and the protons on C3 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, providing a straightforward method to assign the carbon signals based on the already assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the thiol group (i.e., whether it is in an endo or exo position) by observing cross-peaks between H2 and other protons on the ring system.

While no specific isotope labeling studies on this compound have been reported, this technique is a powerful tool for elucidating reaction mechanisms and aiding in spectral assignment. For instance, selective deuteration at a specific position would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum and a change in the multiplicity of adjacent proton signals, thereby confirming their assignment. Similarly, ¹³C labeling at a particular carbon would enhance its signal in the ¹³C NMR spectrum, which can be useful for tracking its fate in a chemical reaction or for simplifying complex spectra.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (C₇H₁₂S), the molecular weight is 128.24 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would likely be influenced by the presence of the thiol group and the bicyclic ring system. Common fragmentation pathways for thiols include the loss of the SH radical (M - 33) and the loss of H₂S (M - 34). The bicyclic structure could also lead to characteristic fragmentation patterns involving ring opening or cleavage. A comparison with the mass spectrum of Bicyclo[4.1.0]heptan-2-ol, which shows a molecular ion at m/z = 112 and significant fragments from the loss of water nih.gov, suggests that the loss of H₂S from the thiol would be a prominent fragmentation pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted FragmentDescription
128[C₇H₁₂S]⁺Molecular Ion (M⁺)
95[M - SH]⁺Loss of a sulfhydryl radical
94[M - H₂S]⁺Loss of hydrogen sulfide (B99878)

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details nih.govcam.ac.uk. To date, no crystal structure of this compound or its simple derivatives has been reported.

For a successful X-ray crystallographic analysis, a single, well-ordered crystal is required. Thiols can sometimes be challenging to crystallize due to their odor and potential for oxidation. However, the preparation of a suitable solid derivative, such as a p-nitrobenzoate ester or a dinitro S-phenyl derivative, could facilitate crystallization.

If a suitable crystal were obtained, the resulting structure would unambiguously determine the stereochemistry at C2 (endo vs. exo) and provide precise measurements of the geometry of the bicyclic system. This would include the degree of puckering in the six-membered ring and any distortions in the cyclopropane ring resulting from the fusion. Such data would be invaluable for correlating the solid-state structure with the solution-phase conformational preferences inferred from NMR studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the most characteristic vibrations would be those associated with the thiol group. The S-H stretching vibration typically appears as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹ researchgate.net. The weakness of this absorption is a key identifying feature. The C-S stretching vibration is expected in the range of 600-800 cm⁻¹, though it can be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

Raman spectroscopy can be a particularly useful complementary technique for observing sulfur-containing functional groups. The S-H and C-S stretching vibrations often give rise to more intense signals in the Raman spectrum than in the IR spectrum rsc.orgsemanticscholar.org. The C-H stretching vibrations of the aliphatic ring system would be observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra, while the vibrations of the cyclopropane C-H bonds might appear at slightly higher frequencies (around 3050 cm⁻¹).

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic TechniqueExpected Intensity
C-H stretch (alkane)2850 - 3000IR, RamanStrong
C-H stretch (cyclopropane)~3050IR, RamanMedium
S-H stretch2550 - 2600IR, RamanWeak (IR), Medium (Raman)
C-S stretch600 - 800IR, RamanMedium

Based on a comprehensive search of available scientific literature, there are no specific studies or published data on the gas phase electron diffraction for the molecular structure and conformational analysis of this compound. This analytical technique provides detailed information on bond lengths, angles, and the conformational preferences of molecules in the gas phase.

The absence of such a study in the public domain means that no detailed research findings, data tables, or structural parameters derived from this specific method can be provided for this compound.

Therefore, the section on "Gas Phase Electron Diffraction for Molecular Structure and Conformational Analysis" cannot be generated with scientifically accurate and verifiable information as requested.

Computational and Theoretical Investigations of Bicyclo 4.1.0 Heptane 2 Thiol

Electronic Structure and Bonding Analysis of the Bicyclic Thiol

The electronic structure of Bicyclo[4.1.0]heptane-2-thiol is defined by the interplay between the strained bicyclic framework and the sulfur-containing functional group. The fusion of a cyclopropane (B1198618) ring with a cyclohexane (B81311) ring creates significant ring strain, which influences the hybridization and bonding within the molecule. The C-S bond, a key feature, is weaker than a corresponding C-O bond, with a typical bond dissociation energy for a simple thiol like methanethiol (B179389) (CH₃S-H) being around 87 kcal/mol. wikipedia.org

Computational models, particularly those using density functional theory (DFT), can elucidate the nature of the molecular orbitals. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. In a typical thiol, the HOMO is often localized on the non-bonding lone pairs of the sulfur atom, making it a nucleophilic center. nih.govmasterorganicchemistry.com The LUMO is generally a σ* anti-bonding orbital associated with the C-S or S-H bond.

The electron-donating or -withdrawing character of the thiol group can influence the charge distribution across the bicyclic system. While the thiol group is not strongly polarizing, its presence affects the electrostatic potential surface of the molecule. DFT calculations can model this surface, highlighting regions of positive and negative charge and predicting how the molecule will interact with other polar molecules or ions. acs.org The lower electronegativity of sulfur compared to oxygen results in a less polar S-H bond and reduced hydrogen bonding capability compared to its alcohol analogue, Bicyclo[4.1.0]heptan-2-ol. masterorganicchemistry.com

A table of representative calculated bond lengths and angles for a related system illustrates the data obtainable from electronic structure calculations.

Table 1: Illustrative Calculated Structural Parameters for a Bicyclic System (Note: This data is illustrative for a bicyclo[4.1.0]heptane derivative and not specific to the 2-thiol isomer, as dedicated literature is unavailable. Calculations are typically performed at levels like B3LYP/6-31G.)*

Parameter Value
C1-C6 Bond Length ~1.52 Å
C1-C7 Bond Length ~1.51 Å
C2-S Bond Length ~1.85 Å
S-H Bond Length ~1.34 Å
C1-C6-C5 Bond Angle ~120°

Conformational Landscape and Energy Minima Studies

The conformational flexibility of this compound is primarily dictated by the cyclohexane ring, which can adopt several conformations, including chair, boat, and twist-boat forms. The presence of the fused cyclopropane ring locks a portion of the structure, but the rest of the six-membered ring can still pucker. Furthermore, the thiol substituent at the C2 position can exist in either an axial or equatorial position.

This leads to several possible diastereomeric conformers, such as endo-axial, endo-equatorial, exo-axial, and exo-equatorial, depending on the relative orientation of the cyclopropane ring and the thiol group. Computational studies are essential for determining the relative energies of these conformers and identifying the global energy minimum.

For most monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial one to avoid 1,3-diaxial interactions. spcmc.ac.in The energy difference between these conformers, known as the A-value, can be calculated. For a thiol group, this preference is typically less pronounced than for a bulkier group. Theoretical calculations can precisely quantify these energy differences.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is a hypothetical representation of results from a computational study, as specific experimental or calculated values for this compound are not readily available in the literature.)

Conformer Relative Energy (kcal/mol)
cis-equatorial 0.00 (most stable)
cis-axial ~0.9
trans-equatorial ~1.5

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT studies of transition states)

Quantum chemical calculations are invaluable for mapping out potential reaction pathways for this compound. DFT is a common method used to locate and characterize the transition states of reactions, providing insights into reaction kinetics and mechanisms. acs.org

Potential reactions for this molecule include:

Oxidation: Thiols are readily oxidized to form sulfenic acids, sulfinic acids, or disulfides. wikipedia.orgnih.gov Computational studies can model the transition states for these oxidation reactions, for example, with reagents like hydrogen peroxide, to determine activation energies.

Nucleophilic Substitution: The thiolate anion, formed by deprotonating the thiol, is a potent nucleophile and can participate in Sₙ2 reactions. masterorganicchemistry.com

Ring Opening: The strained cyclopropane ring can be opened under certain conditions, such as with electrophiles or via radical mechanisms. DFT calculations can predict the regioselectivity of such ring-opening reactions by comparing the activation barriers for cleaving different C-C bonds. acs.org For instance, studies on related cyclopropyl (B3062369) ketones have shown that bond cleavage is kinetically favored at specific positions. acs.org

By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a given reaction can be constructed, revealing the most likely mechanistic pathway.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The accuracy of these predictions is highly dependent on the level of theory and the proper consideration of conformational averaging. These predicted spectra can be crucial for assigning peaks in experimental spectra, especially for complex stereoisomers. researchgate.net

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to different bond stretches and bends can be computed. The S-H stretching frequency in thiols is typically found in the range of 2550-2600 cm⁻¹, and its calculated value can be compared with experimental IR data. acs.org Similarly, C-S stretching frequencies can be predicted.

A common practice is to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and other systematic errors in the computational methods.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) (Note: This table illustrates the type of comparison performed. Experimental values are typical for the functional groups listed.)

Vibrational Mode Calculated Frequency (cm⁻¹) Typical Experimental Frequency (cm⁻¹)
S-H Stretch ~2590 2550 - 2600
C-H Stretch (sp³) ~2950 2850 - 3000

Strain Energy Analysis of the Bicyclo[4.1.0]heptane System and its Substituent Effects

The Bicyclo[4.1.0]heptane (or norcarane) skeleton possesses significant ring strain due to the fusion of the three-membered cyclopropane ring onto the six-membered cyclohexane ring. vaia.com The total strain energy for the parent hydrocarbon is estimated to be in the range of 15-20 kcal/mol. This strain is primarily due to the angle distortion in the cyclopropane part of the molecule. vaia.com

Molecular Modeling and Dynamics Simulations for Conformational Behavior

While quantum chemical calculations are excellent for studying static structures and energy minima, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net Using force fields (like AMBER) or reactive force fields (ReaxFF), MD simulations can model the movements of atoms in this compound at finite temperatures. researchgate.net

These simulations can reveal:

Conformational Interconversion: The process of ring flipping between different chair and boat conformations can be observed directly, and the energy barriers for these transitions can be estimated. spcmc.ac.in

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences conformational preferences and dynamics.

Time-Averaged Properties: MD simulations allow for the calculation of properties averaged over time, which can be more directly comparable to experimental measurements that are often ensemble averages.

For bicyclic systems, MD can show how the fused rings move in relation to each other and how the thiol substituent explores its rotational and conformational space. cup.edu.cn This provides a more complete picture of the molecule's behavior than static calculations alone.

Applications of Bicyclo 4.1.0 Heptane 2 Thiol in Advanced Organic Synthesis and Materials Science Research

As a Chiral Building Block in Complex Molecule Synthesis

The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane core makes it an attractive scaffold for the synthesis of complex chiral molecules. researchgate.net The presence of a thiol group in Bicyclo[4.1.0]heptane-2-thiol introduces a versatile handle for asymmetric transformations and the construction of stereochemically rich natural products.

The bicyclo[4.1.0]heptane skeleton is a key structural feature in several natural products. researchgate.netcitedrive.com For instance, the total synthesis of daphenylline (B12778079), a complex Daphniphyllum alkaloid, utilized a bicyclo[4.1.0]heptane core which was constructed via a dearomative Buchner cycloaddition. escholarship.org This intermediate then underwent a subsequent C–C bond cleavage to form a seven-membered ring, a critical step in the successful synthesis of the natural product. escholarship.org

While direct incorporation of this compound into a natural product synthesis has not been explicitly documented in readily available literature, the versatility of the thiol group suggests its potential utility. Thiols can be readily converted into a variety of other functional groups, or they can participate in carbon-sulfur bond-forming reactions, which are crucial in the synthesis of many biologically active molecules. The strategic placement of a thiol on the bicyclo[4.1.0]heptane framework could, therefore, serve as a key step in the asymmetric synthesis of complex natural products.

Table 1: Examples of Natural Products Containing the Bicyclo[4.1.0]heptane Core

Natural ProductBiological Activity/Significance
Daphenylline Complex alkaloid with a unique molecular architecture. escholarship.org
Sesquicarene (B1247803) A sesquiterpene found in various essential oils.
Sirenin A sperm attractant produced by the female gametes of the water mold Allomyces.

Scaffold for the Development of Novel Ligands in Catalysis

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. The rigid bicyclic structure of this compound provides a robust backbone for the design of new chiral ligands.

Sulfur-containing compounds are widely used as ligands in transition metal-catalyzed reactions due to the ability of the sulfur atom to coordinate with metal centers. acs.orgnih.govacs.org The development of novel chiral sulfur-containing ligands is an active area of research. For example, chiral β-amino thiols derived from camphor (B46023) have been successfully employed as ligands in the iridium-catalyzed asymmetric transfer hydrogenation of ketones.

While there is no specific literature detailing the use of this compound as a ligand, its structure suggests significant potential. The combination of a chiral bicyclic frame and a coordinating sulfur atom could lead to the development of highly effective and stereoselective catalysts for a variety of organic transformations, including hydrogenations, C-C bond formations, and other asymmetric reactions. acs.orgnih.gov The synthesis of chiral bicyclic N-heterocyclic carbene (NHC) ligands and their application in rhodium-catalyzed asymmetric ring-opening reactions further highlights the utility of bicyclic scaffolds in ligand design. nih.gov

Precursor for Advanced Polycyclic Architectures via Photochemistry

Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often difficult to achieve through traditional thermal methods. The strained cyclopropane (B1198618) ring of the bicyclo[4.1.0]heptane system is particularly amenable to photochemical transformations.

Visible light-induced intramolecular [2+1] cycloadditions of nucleophilic siloxy carbenes have been shown to be an effective method for the synthesis of bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. scispace.comsnnu.edu.cndeakin.edu.au These reactions proceed under mild conditions and offer a high degree of stereocontrol. Furthermore, the photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones provides a route to bicyclo[4.1.0]hept-2-enes, which are valuable precursors for the synthesis of sesquiterpenes like sesquicarene and sirenin. rsc.org

The presence of a thiol group in this compound could influence the outcome of such photochemical reactions, potentially leading to novel polycyclic structures containing sulfur. Thiol-ene "click" chemistry, which can be initiated by light, is a powerful tool for the formation of carbon-sulfur bonds and could be employed to further functionalize photochemically generated intermediates. chemrxiv.org

Incorporation into Novel Polymeric Architectures and Advanced Materials

The development of new polymers with tailored properties is a major focus of materials science. The incorporation of unique structural motifs, such as the bicyclo[4.1.0]heptane ring system, can impart desirable characteristics to polymeric materials.

Ring-opening polymerization (ROP) is a versatile method for the synthesis of a wide range of polymers. researchgate.net While the ROP of bicyclic anhydrides has been explored, the polymerization of sulfur-containing bicyclic monomers is less common. nih.gov The ring-opening polymerization of thiiranes (three-membered rings containing sulfur) is a known process and suggests that a similar reaction could be possible with a strained bicyclic system containing a thiol or a thiirane (B1199164) moiety. researchgate.netnih.govresearchgate.net

The thiol group in this compound could serve as a functional handle for polymerization. For instance, it could participate in thiol-ene polymerizations, a type of click chemistry that allows for the efficient and modular synthesis of polymers under mild conditions. chemrxiv.org The rigid bicyclic core would be expected to influence the physical properties of the resulting polymer, potentially leading to materials with enhanced thermal stability or specific mechanical properties. The ring-opening metathesis polymerization (ROMP) of functionalized bicyclic monomers is another powerful technique that could potentially be applied to derivatives of this compound. nih.govrsc.org

Exploitation of the Rigid Structure for Material Property Tuning

The rigid nature of the bicyclo[4.1.0]heptane scaffold is a key attribute that can be exploited for the precise tuning of material properties. nih.govresearchgate.net Unlike flexible aliphatic chains, the conformational rigidity of this bicyclic system allows for a well-defined spatial arrangement of functional groups. nih.gov When this compound is utilized in the construction of materials, this structural rigidity can impart specific and predictable properties to the resulting product.

The thiol functional group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold, leading to the formation of self-assembled monolayers (SAMs). The structure and properties of these monolayers are highly dependent on the nature of the organic moiety attached to the thiol anchor. The rigid bicyclo[4.1.0]heptane framework can influence the packing and orientation of the molecules within the monolayer, thereby affecting surface properties like wettability, adhesion, and corrosion resistance.

Table 1: Comparison of Bicyclic Scaffolds for Material Applications

Bicyclic ScaffoldKey Structural FeaturePotential Impact on Material Properties
Bicyclo[4.1.0]heptaneFused cyclohexane (B81311) and cyclopropane ringsHigh rigidity, defined stereochemistry
NorbornaneBridged bicyclic systemRigid, globular shape
DecalinFused cyclohexane ringsCan exist in cis and trans conformations with varying flexibility

The inherent strain in the cyclopropane ring of the bicyclo[4.1.0]heptane system can also influence the electronic properties of the thiol group, potentially altering its reactivity and interaction with surfaces or other molecules. This opens up possibilities for creating novel materials with tailored electronic and optical properties.

Design of Molecules with Tunable Stereochemical Features for Academic Studies

This compound is a chiral molecule, possessing multiple stereocenters. This inherent chirality, coupled with the conformational rigidity of the bicyclic scaffold, makes it a valuable building block for academic studies in stereoselective synthesis and the investigation of chiroptical phenomena. smolecule.comacs.org

The synthesis of bicyclo[4.1.0]heptane derivatives with controlled stereochemistry is an active area of research. smolecule.comacs.orgresearchgate.net Various synthetic strategies, including transition-metal catalysis and organocatalysis, have been developed for the stereoselective construction of this bicyclic framework. nih.gov These methods allow for the preparation of specific stereoisomers of this compound, which can then be used to study the influence of stereochemistry on molecular recognition, catalytic activity, and material properties.

For instance, enantiomerically pure this compound could serve as a chiral ligand in asymmetric catalysis. The rigid backbone of the bicyclic scaffold would provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.

Table 2: Potential Research Applications of this compound Stereoisomers

Research AreaApplication of StereoisomersExpected Outcome
Asymmetric CatalysisChiral ligands for transition metal catalystsHigh enantioselectivity in chemical reactions
Materials ScienceChiral modifiers for surfacesCreation of chiral surfaces for enantioselective separations or sensing
Medicinal ChemistryScaffolds for the synthesis of chiral drugsInvestigation of stereospecific interactions with biological targets

The ability to synthesize and isolate different stereoisomers of this compound provides a powerful tool for fundamental research into the relationship between molecular structure and function. By systematically varying the stereochemistry of the molecule, researchers can gain valuable insights into the subtle forces that govern molecular interactions and chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing bicyclo[4.1.0]heptane-2-thiol with high stereochemical purity?

  • Methodological Answer : Multi-step synthetic routes, such as cyclopropanation of pre-functionalized cyclohexene derivatives followed by thiolation, are commonly employed. For example, thiol-ene "click" reactions or nucleophilic substitution with hydrogen sulfide under controlled conditions can introduce the thiol group. Stereochemical control requires chiral auxiliaries or asymmetric catalysis, as seen in analogous bicyclo[4.1.0]heptane amine syntheses . Purification via column chromatography or recrystallization ensures enantiomeric excess validation using chiral HPLC or polarimetry .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves ring strain effects and substituent interactions. Infrared (IR) spectroscopy identifies S-H stretching vibrations (~2550 cm⁻¹). Computational methods (DFT) complement experimental data to map electron density distribution and predict reactivity, as demonstrated for bicyclo[4.1.0]heptane derivatives .

Q. What are the key reactivity patterns of this compound in ring-opening or functionalization reactions?

  • Methodological Answer : The strained cyclopropane ring undergoes regioselective ring-opening with electrophiles (e.g., halogens or acids). Thiol-specific reactivity includes oxidation to disulfides or coordination with metal catalysts (e.g., palladium in cross-coupling reactions). Comparative studies with bicyclo[4.1.0]hepta-2,4-diene suggest that conjugation between the thiol group and the bicyclic framework may stabilize transition states in sigmatropic shifts .

Advanced Research Questions

Q. How do steric and electronic factors influence the thermodynamic stability of this compound derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. Computational studies (e.g., NBO analysis) assess hyperconjugative interactions between the thiol group and the bicyclic system. Experimental data on analogous compounds, such as bicyclo[4.1.0]heptane carboxylic acids, show that electron-withdrawing groups increase ring strain .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?

  • Methodological Answer : Solvent polarity and proticity significantly affect thiol reactivity. For example, polar aprotic solvents (e.g., DMF) stabilize thiolate intermediates, enhancing nucleophilicity, while protic solvents (e.g., methanol) promote hydrogen bonding. Kinetic studies under controlled conditions (e.g., UV-Vis monitoring of disulfide formation rates) isolate solvent effects, as applied to similar bicyclic systems .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzyme active sites (e.g., glutathione reductase or cytochrome P450). QSAR models correlate thiol group orientation and substituent electronegativity with activity. Experimental validation via enzyme inhibition assays or microbial growth assays is critical, following protocols for spiro-bicyclic compounds with demonstrated antimicrobial potential .

Q. What experimental approaches validate the chiral resolution of this compound enantiomers?

  • Methodological Answer : Chiral derivatization agents (e.g., Mosher’s acid chloride) convert enantiomers into diastereomers for separation via HPLC or GC. Circular dichroism (CD) spectroscopy confirms absolute configuration. Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru-based systems) may enhance enantioselectivity, as shown for bicyclo[4.1.0]heptane amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.